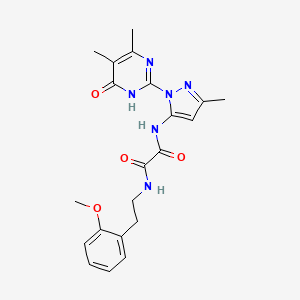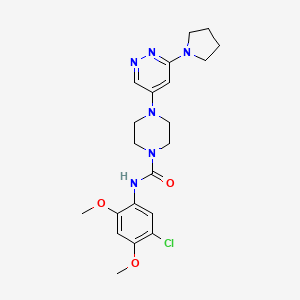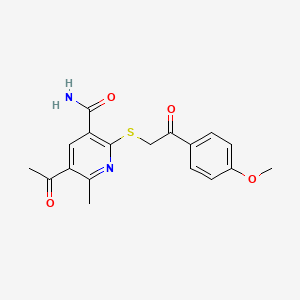![molecular formula C20H21N3O5 B2730085 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891102-42-4](/img/structure/B2730085.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains a benzodioxole group, an ethoxyphenyl group, and a pyrrolidinone group, all connected by a urea linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole and ethoxyphenyl groups are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodioxole, ethoxyphenyl, and pyrrolidinone groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzodioxole group could potentially make the compound more lipophilic .科学的研究の応用
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Research on flexible urea derivatives, such as those incorporating ethoxyethyl chains, demonstrates potential in designing acetylcholinesterase inhibitors. These compounds, by optimizing spacer length and incorporating flexible linkers, show promise in interacting with enzyme hydrophobic binding sites. This indicates a broader application of urea derivatives in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Novel Synthesis Approaches for Ureas
The development of novel synthesis methods for ureas from carboxylic acids, as illustrated by the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), showcases the versatility of ureas in chemical synthesis. This technique offers a one-pot, racemization-free pathway, highlighting the utility of ureas in synthesizing biologically active compounds with potential pharmaceutical applications (Thalluri et al., 2014).
Role in Compulsive Behavior Modulation
Urea derivatives have been evaluated for their role in modulating compulsive behaviors, such as binge eating in animal models. Compounds targeting orexin receptors suggest that urea derivatives could be instrumental in developing treatments for eating disorders and possibly other conditions characterized by compulsive components (Piccoli et al., 2012).
Complexation and Self-assembly Applications
Studies on cyclodextrin complexation with urea-linked molecules indicate the potential of urea derivatives in the self-assembly of molecular devices. This research highlights the utility of urea compounds in constructing complex molecular structures with applications in materials science and nanotechnology (Lock et al., 2004).
Antioxidant Activity
The synthesis and evaluation of urea derivatives for antioxidant activity demonstrate the chemical diversity and biological relevance of these compounds. Such studies suggest the potential of urea derivatives in mitigating oxidative stress, with implications for treating diseases associated with free radical damage (George et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-26-16-6-4-15(5-7-16)23-11-14(10-19(23)24)22-20(25)21-13-3-8-17-18(9-13)28-12-27-17/h3-9,14H,2,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUIMZDASMWZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

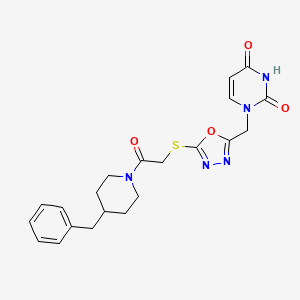
![6-Azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2730005.png)
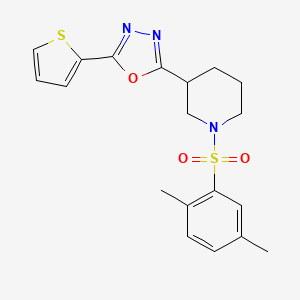
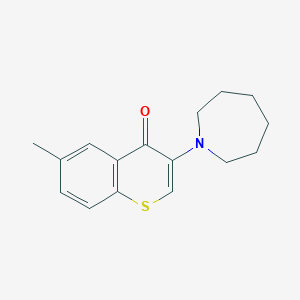
![5-((2,4-dioxopentan-3-yl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730008.png)
![3,6-dichloro-N-{5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2730009.png)
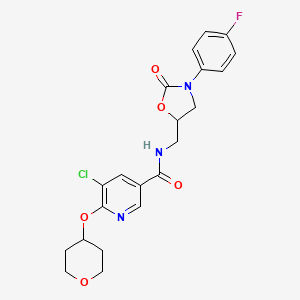
![2-Chloro-N-[2-(2-oxo-3H-indol-1-yl)ethyl]acetamide](/img/structure/B2730012.png)
![[2-oxo-2-(propan-2-ylcarbamoylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2730015.png)
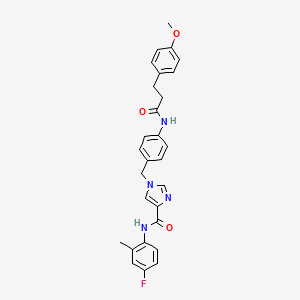
![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)
